molecular formula C12H7F3N2O4 B5792918 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide

5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide

Cat. No.: B5792918
M. Wt: 300.19 g/mol
InChI Key: WYXCEUIAOIFZSG-UHFFFAOYSA-N
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Description

5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide is an organic compound that features a nitro group, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Furan Ring Formation: The furan ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: The nitro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-2-(trifluoromethyl)aniline: Similar structure with a nitro and trifluoromethyl group but lacks the furan ring.

    2-methyl-5-nitrobenzotrifluoride: Contains a nitro and trifluoromethyl group on a benzene ring.

Uniqueness

5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds. The combination of the nitro, trifluoromethyl, and furan groups makes it a versatile compound for various applications.

Properties

IUPAC Name

5-nitro-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O4/c13-12(14,15)7-3-1-2-4-8(7)16-11(18)9-5-6-10(21-9)17(19)20/h1-6H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXCEUIAOIFZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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